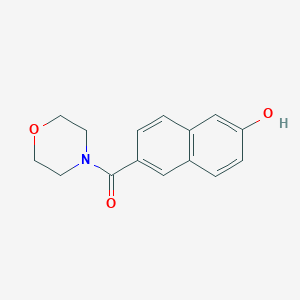
6-(Morpholin-1-ylcarbonyl)-2-naphthol
Übersicht
Beschreibung
Morpholinyl compounds are often used in the synthesis of pharmaceuticals and other biologically active compounds . They are typically synthesized through reactions involving morpholine, a common organic solvent .
Synthesis Analysis
The synthesis of morpholinyl compounds often involves reactions with other organic compounds. For example, isatin-based Schiff bases have been synthesized by reacting 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes .Molecular Structure Analysis
Morpholinyl compounds typically have a ring structure, which includes a morpholine group attached to a larger organic molecule .Chemical Reactions Analysis
Morpholinyl compounds can undergo a variety of chemical reactions, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of morpholinyl compounds can vary widely, depending on the specific compound. These properties can include solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Reactions
6-(Morpholin-1-ylcarbonyl)-2-naphthol and its derivatives have been utilized in palladium-catalyzed reactions. For instance, 1-(Morpholin-1-yl-pyridin-2-yl-methyl)-2-naphthol, a related compound, has shown efficiency as an N–O ligand in the palladium-catalyzed Mizoroki–Heck reaction, demonstrating its usefulness in neat water without the need for an inert atmosphere. This reaction can proceed smoothly, yielding products in moderate to excellent yields, and the catalyst system is reusable (Wang et al., 2013).
Mannich Reaction Products
Compounds similar to 6-(Morpholin-1-ylcarbonyl)-2-naphthol, such as 1-Morpholinomethyl-2-naphthol, have been studied as products of Mannich reactions. These compounds exhibit interesting intramolecular hydrogen bonding, which contributes to their stability and potential applications in chemical synthesis (Ma et al., 2005).
Nickel Reductions
Research on nickel reductions has involved compounds related to 6-(Morpholin-1-ylcarbonyl)-2-naphthol. For example, β-Naphthol, a closely related compound, undergoes reduction with Raney nickel in alcoholic alkaline solution to yield tetrahydro-2-naphthol derivatives. Such reactions demonstrate the potential for these compounds in various reduction processes (Shah et al., 1948).
Ligand Synthesis and Catalysis
Derivatives of 6-(Morpholin-1-ylcarbonyl)-2-naphthol have been synthesized for use as ligands in catalytic reactions. For instance, ligands such as (S)-3-(morpholin-4-ylmethyl)-H4-BINOL have been synthesized and used in the asymmetric addition of diethylzinc to aromatic aldehydes, showing good yield and high enantioselectivity (Lu et al., 2006).
Crystallographic Studies
Crystallographic studies of compounds like 1-[Morpholino(thiophen-2-yl)methyl]naphthalen-2-ol have been conducted to understand their molecular structure and stability. These studies provide insights into the molecular conformations and interactions, which are crucial for their applications in various chemical syntheses and reactions (Surya et al., 2021).
Photogeneration and Reactivity
Research on photogeneration and reactivity of naphthoquinone methides has included derivatives of 6-(Morpholin-1-ylcarbonyl)-2-naphthol. These studies explore their ability to alkylate DNA and their potential as photocytotoxic agents against cancer cell lines, indicating their potential in medicinal chemistry and therapeutic applications (Verga et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6-hydroxynaphthalen-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14-4-3-11-9-13(2-1-12(11)10-14)15(18)16-5-7-19-8-6-16/h1-4,9-10,17H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZXWHIWJKPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Morpholin-1-ylcarbonyl)-2-naphthol | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

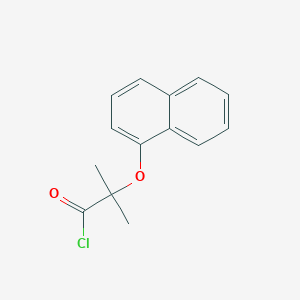
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393909.png)
![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393911.png)
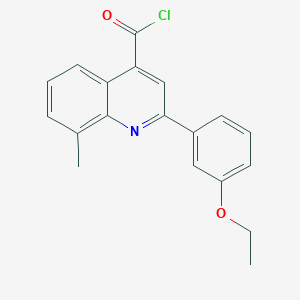
![4-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393914.png)
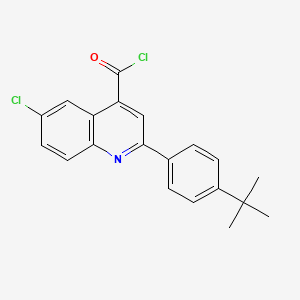
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393916.png)
![3-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393919.png)
![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393921.png)
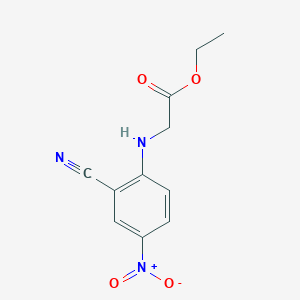
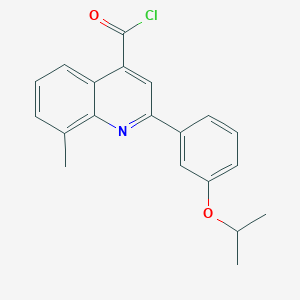
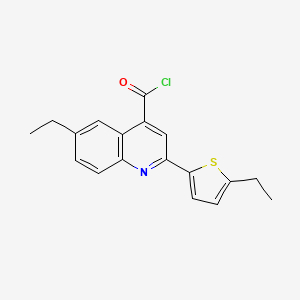
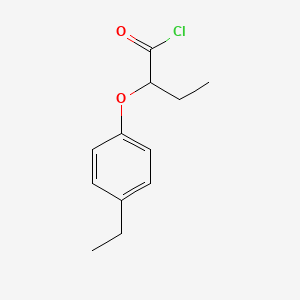
![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393929.png)